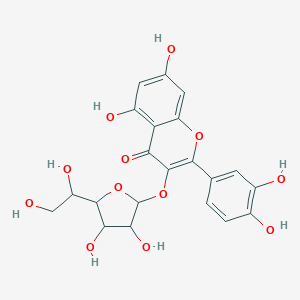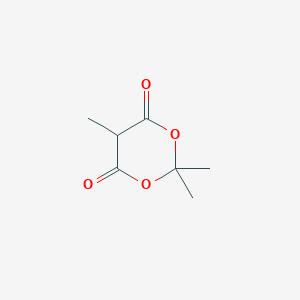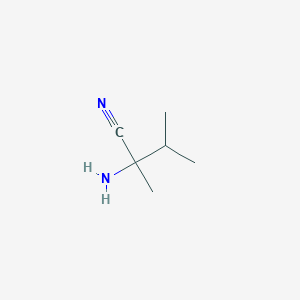
Isoquercitrin
Übersicht
Beschreibung
. It is the 3-O-glucoside of quercetin, a well-known flavonoid with numerous health benefits. Isoquercitrin is known for its antioxidant, anti-inflammatory, and anti-cancer properties .
Wissenschaftliche Forschungsanwendungen
Isoquercitrin has a wide range of scientific research applications, including:
Safety and Hazards
Wirkmechanismus
Isoquercitrin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Anti-cancer Activity: this compound induces apoptosis in cancer cells by activating caspase-3, caspase-8, and caspase-9, and inhibiting the ERK and p38MAPK pathways.
Biochemische Analyse
Biochemical Properties
Isoquercitroside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to the compound’s antioxidant and chemoprotective effects .
Cellular Effects
Isoquercitroside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Isoquercitroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Isoquercitroside’s effects may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Isoquercitroside vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isoquercitroside is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Isoquercitroside is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Isoquercitroside and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoquercitrin can be synthesized from quercetin through enzymatic glycosylation. One common method involves the use of α-L-rhamnosidase to hydrolyze rutin (quercetin-3-O-rutinoside) to this compound . Another method involves biotransformation using microorganisms such as Bacillus sp. CSQ10, which can convert quercetin to this compound under optimized conditions .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of rutin using α-L-rhamnosidase. This method is preferred due to its high efficiency and specificity . The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration.
Analyse Chemischer Reaktionen
Types of Reactions: Isoquercitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quercetin and other oxidation products.
Reduction: this compound can be reduced to form dihydroquercetin derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Quercetin and other oxidation products.
Reduction: Dihydroquercetin derivatives.
Substitution: Acetylated this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
Isoquercitrin is often compared with other flavonoid glycosides such as quercitrin (quercetin-3-O-rhamnoside) and rutin (quercetin-3-O-rutinoside). Here are some key differences:
Bioavailability: this compound has higher bioavailability compared to quercetin and quercitrin due to its better water solubility.
Antioxidant Activity: this compound exhibits higher Fe2±binding and electron-transfer-based antioxidant activities compared to quercitrin.
Anti-inflammatory Activity: this compound shows stronger anti-inflammatory effects compared to rutin.
Similar Compounds:
- Quercitrin (quercetin-3-O-rhamnoside)
- Rutin (quercetin-3-O-rutinoside)
- Dihydroquercetin
- Quercetin
This compound stands out due to its enhanced bioavailability and potent biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZLUXFQFQYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871989 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl hexofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21637-25-2 | |
| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoquercitroside and where is it found?
A1: Isoquercitroside, also known as Isoquercetin, is a flavonoid commonly found in various plants. It is a natural compound belonging to the flavonol glycoside family. Studies have identified its presence in Amomum villosum [, ], Lavandula angustifolia (lavender) [], Equisetum diffusum (horsetail) [, ], Polygonum convolvulus (black bindweed) [], Psidium guajava (guava) leaves [], and Annona cherimolia []. It has also been found in Holarrhena floribunda [] and Saussurea laniceps [].
Q2: How is Isoquercitroside content typically measured in plants?
A2: Several analytical methods can be employed to quantify Isoquercitroside levels in plant materials. High-performance liquid chromatography (HPLC) is widely used for this purpose, often coupled with UV detection [, ]. This technique enables the separation and quantification of Isoquercitroside and other flavonoids in complex plant extracts.
Q3: What is the relationship between Isoquercitroside and Quercitroside?
A3: Both Isoquercitroside and Quercitroside are flavonoid glycosides and share a similar structure. They are both derived from Quercetin, a potent antioxidant flavonoid. The key difference lies in the position of the glucose moiety attached to the Quercetin molecule. Despite the structural similarity, their pharmacological properties might differ, making it crucial to distinguish and quantify them individually in plant extracts [].
Q4: How does the structure of Isoquercitroside influence its antioxidant activity?
A4: Isoquercitroside's antioxidant activity is attributed to its chemical structure. The presence of adjacent hydroxyl groups on the B ring, a hydroxyl group at the 4' position on the B ring, and a hydroxyl group at the 6 position on the A ring contribute significantly to its ability to scavenge DPPH radicals [, ]. This radical scavenging ability is a key indicator of antioxidant potential.
Q5: How does the processing of plant material affect Isoquercitroside content?
A5: Studies indicate that processing techniques can influence the levels of Isoquercitroside in plant materials. For instance, rice-frying Psidium guajava leaves was found to significantly increase the content of Isoquercitroside compared to using dried leaves []. This highlights the importance of considering processing methods when evaluating the potential therapeutic benefits of plants containing Isoquercitroside.
Q6: What are the potential applications of Isoquercitroside in traditional medicine?
A6: Traditionally, plants rich in Isoquercitroside have been used for various medicinal purposes. For example, Amomum villosum is used in traditional Chinese medicine for its therapeutic properties []. Equisetum diffusum has been traditionally used for its hypertensive, anti-inflammatory, diuretic, and hemostatic properties []. Psidium guajava leaves have a long history of use as an adjuvant therapy for diabetes []. While these traditional uses suggest potential benefits, further research is needed to validate these claims and understand the underlying mechanisms.
Q7: What are the challenges in developing analytical methods for Isoquercitroside?
A7: Developing accurate and reliable analytical methods for Isoquercitroside can be challenging due to the complexity of plant matrices and the presence of structurally similar compounds. Overcoming these challenges often requires sophisticated techniques like HPLC and ensuring proper method validation, including assessing accuracy, precision, and specificity []. This ensures the reliability and reproducibility of the analytical data.
Q8: What is the significance of color recognition in assessing the quality of plant materials containing Isoquercitroside?
A8: Color can serve as a visual indicator of the processing degree and quality of plant materials. Research on Platycladi Cacumen Carbonisata, a traditional hemostatic drug, demonstrated the use of color recognition as an external quality control method. By establishing a correlation between color parameters and the content of Isoquercitroside and other flavonoids, color recognition can potentially complement quantitative analytical methods for quality assessment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















